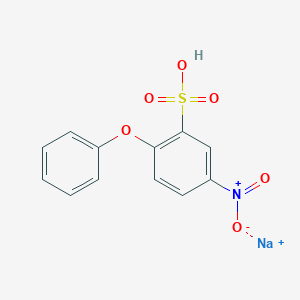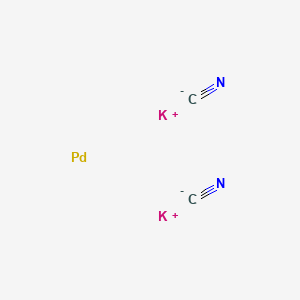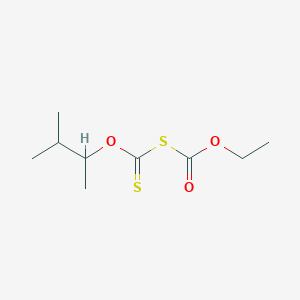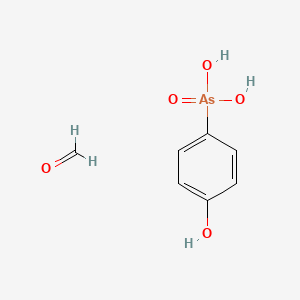![molecular formula C7H15ClN2O B13765732 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 48052-66-0](/img/structure/B13765732.png)
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to brown liquid that is highly soluble in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride typically involves the reaction of acryloyl chloride with N,N,N-trimethyl-1,3-propanediamine. The reaction is carried out in an aqueous medium, and the product is stabilized with a small amount of methanol hydroquinone (MEHQ) to prevent polymerization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is usually supplied as a 74-76% aqueous solution stabilized with MEHQ .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate.
Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.
Major Products
Polymerization: Produces polyacrylamide derivatives.
Substitution: Results in the formation of substituted ammonium compounds.
Applications De Recherche Scientifique
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flocculants, which are used in water treatment processes.
Mécanisme D'action
The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its ability to form electrostatic interactions with negatively charged molecules. This property makes it effective in binding to and modifying biomolecules, enhancing their solubility and stability. The quaternary ammonium group plays a crucial role in these interactions, facilitating the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl-[(prop-2-enoylamino)ethyl]azanium;chloride: Similar in structure but with a different alkyl chain length.
(3-Methacrylamidopropyl)trimethylammonium chloride: Contains a methacrylamide group instead of an acrylamide group.
Uniqueness
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is unique due to its specific structure, which imparts distinct chemical properties such as high solubility in water and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring strong electrostatic interactions and high stability .
Propriétés
Numéro CAS |
48052-66-0 |
|---|---|
Formule moléculaire |
C7H15ClN2O |
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H |
Clé InChI |
ZQYKGADTDCTWSZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CNC(=O)C=C.[Cl-] |
Numéros CAS associés |
65505-04-6 48052-66-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)

![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)





